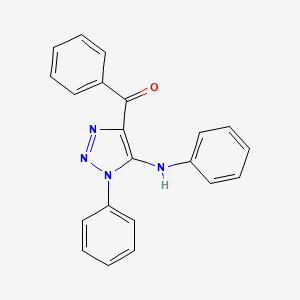
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide is a compound belonging to the class of benzohydrazone derivatives. These compounds are notable for their interesting chemical and physical properties, which make them subjects of extensive research in various fields of chemistry.
Synthesis Analysis
Benzohydrazones, including those similar to the subject compound, are typically synthesized via condensation reactions involving equivalent quantities of appropriate benzohydrazides and aldehydes in solvents like methanol. This method has been applied in the synthesis of various related hydrazone compounds (Ma, 2013).
Molecular Structure Analysis
The molecular structure of benzohydrazones, including those similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, often features trans configurations with respect to the C=N double bonds. X-ray diffraction studies are commonly used to determine these structures, revealing aspects like unit cell dimensions and crystal systems (Yang, 2011).
Chemical Reactions and Properties
These compounds generally exhibit reactions characteristic of hydrazones and benzohydrazides. They often participate in hydrogen bonding and weak π...π interactions, which can influence their reactivity and interaction with other molecules (Lei et al., 2015).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Hydrazone compounds derived from benzohydrazides have been synthesized and characterized, showing moderate to high antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These compounds, including those similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, are stabilized by intermolecular hydrogen bonds and π···π stacking interactions, which could influence their antimicrobial efficacy (Lei et al., 2015).
Xanthine Oxidase Inhibitory Activity
Research on hydrazones, including those structurally related to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, has demonstrated xanthine oxidase inhibitory activities, which is significant in the treatment of conditions like gout. Docking simulations suggest these compounds bind effectively at the active site of xanthine oxidase, potentially offering a therapeutic mechanism (Han et al., 2022).
Photolabile Polymers for Materials Science
The o-nitrobenzyl group, a part of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, finds applications in the development of photolabile polymers. These materials can change properties upon irradiation, useful in creating photodegradable hydrogels, thin-film patterning, and bioconjugates. This versatility shows the compound's potential in polymer and materials science (Zhao et al., 2012).
Antioxidant Properties
Compounds synthesized from derivatives containing the dimethoxyphenol group, similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, have shown significant antioxidant properties. These findings could be relevant in designing molecules to combat oxidative stress-related diseases (Ali, 2015).
Synthesis and Characterization
The synthesis of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide involves converting methylparaben to 4-hydroxybenzohydrazide, which is then reacted with substituted benzaldehydes. This process, along with antimicrobial activity assessment against Escherichia coli and Bacillus subtilis, illustrates the compound's practical synthesis route and biological relevance (Suzana et al., 2017).
Propiedades
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-24-14-7-10(12(19(22)23)8-15(14)25-2)9-17-18-16(21)11-5-3-4-6-13(11)20/h3-9,20H,1-2H3,(H,18,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFDAKPIDQIBQX-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)
![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)
![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)
![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)
![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)
![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)
